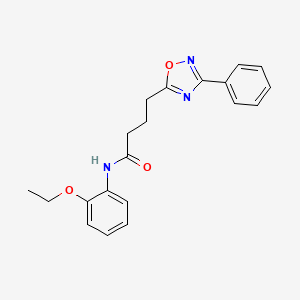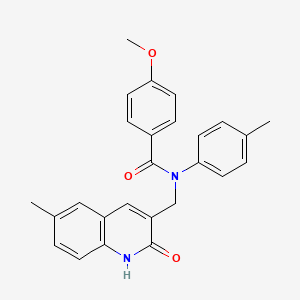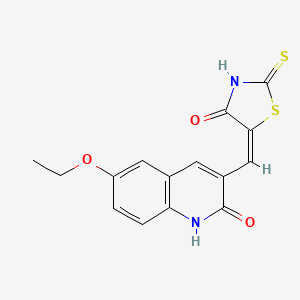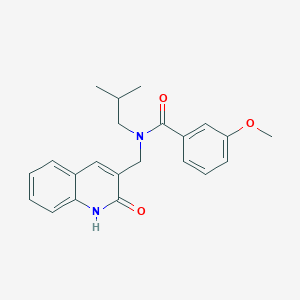
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)furan-2-carboxamide, also known as HMFC, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. The compound belongs to the class of quinoline-based molecules and has been shown to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)furan-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)furan-2-carboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been found to modulate the activity of various signaling pathways, including the MAPK and PI3K/Akt pathways.
Biochemical and physiological effects:
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)furan-2-carboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been found to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. Additionally, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)furan-2-carboxamide has been shown to have anti-inflammatory and antioxidant activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)furan-2-carboxamide has several advantages for lab experiments, including its synthetic accessibility and potential therapeutic properties. However, there are also limitations to its use, including its relatively low solubility in water and potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research involving N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)furan-2-carboxamide. One potential area of investigation is the development of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)furan-2-carboxamide-based therapeutics for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)furan-2-carboxamide and its potential side effects. Finally, the synthesis of analogs of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)furan-2-carboxamide may lead to the discovery of compounds with improved therapeutic properties.
Métodos De Síntesis
The synthesis of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)furan-2-carboxamide involves the condensation of 2-hydroxy-6-methoxyquinoline-3-carbaldehyde and m-tolylfuran-2-carboxylic acid hydrazide in the presence of a catalyst. The resulting product is purified through column chromatography and characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)furan-2-carboxamide has been investigated for its potential therapeutic properties in various scientific studies. It has been shown to have antimicrobial, antitumor, and antiviral activities. Additionally, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)furan-2-carboxamide has been found to inhibit the growth of cancer cells and induce apoptosis in vitro.
Propiedades
IUPAC Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c1-15-5-3-6-18(11-15)25(23(27)21-7-4-10-29-21)14-17-12-16-13-19(28-2)8-9-20(16)24-22(17)26/h3-13H,14H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYNDHOOIFKXSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=C(C=CC(=C3)OC)NC2=O)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-(3-methoxyphenyl)-N-(3-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692944.png)


![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7692961.png)




